2-(2-Cyanophenyl)ethanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanophenyl)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDDBNVIZONGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676552 | |
| Record name | 2-(2-Cyanophenyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-51-3 | |
| Record name | 2-(2-Cyanophenyl)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Established Synthetic Pathways for 2-(2-Cyanophenyl)ethanesulfonic Acid
The logical precursor for the synthesis of this compound is a molecule that already contains the 2-cyanophenyl moiety and a reactive site on the adjacent methyl group. 2-Cyanobenzyl bromide is an ideal starting material that fits this description. nih.gov The synthesis of 2-cyanobenzyl bromide can be achieved from o-toluonitrile through radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com
The key chemical transformations to obtain this compound from 2-cyanobenzyl bromide would involve two main steps:
Introduction of a Sulfur Moiety: The bromide in 2-cyanobenzyl bromide can be displaced by a sulfur-containing nucleophile. A common method for introducing a sulfonic acid group is the Strecker sulfite (B76179) synthesis, where an alkyl halide is treated with a sulfite salt, such as sodium sulfite, to directly form the corresponding sulfonate.
Alternative Thiolation and Oxidation: An alternative and widely used method involves the initial conversion of the alkyl halide to a thiol. This can be achieved by reacting 2-cyanobenzyl bromide with a thiolating agent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The resulting 2-(2-cyanophenyl)ethanethiol is then oxidized to the sulfonic acid. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, Oxone®, or potassium bromate. researchgate.netgoogle.comgoogle.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the direct sulfonylation of 2-cyanobenzyl bromide with sodium sulfite, the reaction is typically carried out in a polar solvent such as a mixture of water and ethanol (B145695) to ensure the solubility of both the organic and inorganic reactants. The reaction temperature may be elevated to increase the reaction rate, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
In the thiolation-oxidation pathway , the initial reaction of 2-cyanobenzyl bromide with a thiolating agent is generally performed in a polar aprotic solvent. The subsequent oxidation of the intermediate thiol to the sulfonic acid requires careful control of the reaction conditions to prevent over-oxidation or the formation of side products. The use of Oxone® in the presence of sodium bicarbonate in a mixture of acetonitrile (B52724) and water at room temperature has been shown to be an effective method for the oxidation of various thiols to sulfonic acids. researchgate.net The pH of the reaction mixture is an important parameter to control, as acidic or strongly basic conditions can affect the stability of the nitrile group.
Purification of the final product is essential to remove any unreacted starting materials, intermediates, or byproducts. This compound is a polar and acidic compound, which allows for purification through techniques such as recrystallization from a suitable solvent system or by ion-exchange chromatography. The purity of the compound can be assessed using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis. HPLC is also a valuable tool for determining the purity of the final product. rsc.org
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Potential Yield |
| 1 | o-Toluonitrile | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux | High |
| 2a | 2-Cyanobenzyl bromide | Sodium Sulfite | Ethanol/Water | Reflux | Moderate to High |
| 2b (i) | 2-Cyanobenzyl bromide | Thiourea | Ethanol | Reflux | High |
| 2b (ii) | 2-(2-Cyanophenyl)ethanethiol | Oxone®, Sodium Bicarbonate | Acetonitrile/Water | Room Temperature | High |
This table presents a hypothetical summary based on analogous reactions and is for illustrative purposes.
The scalability of the synthesis of this compound is a critical consideration for its potential industrial production. The proposed synthetic routes utilize relatively common and inexpensive reagents. However, the use of hazardous materials like carbon tetrachloride in the bromination step would necessitate the use of a safer alternative solvent for large-scale synthesis. chemicalbook.com The purification of the final product on a large scale might require specialized equipment, such as industrial-scale chromatography systems. The exothermic nature of some of the reactions, particularly the oxidation step, would also need to be carefully managed on a larger scale to ensure safety and control over the reaction.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Modifications to the cyanophenyl ring of this compound can be achieved by introducing various substituents at different positions on the aromatic ring. These modifications are typically introduced at an early stage of the synthesis, often on the o-toluonitrile precursor.
A common strategy involves the use of a substituted o-toluonitrile as the starting material. For example, commercially available substituted o-toluonitriles (e.g., with methoxy, chloro, or nitro groups) can be subjected to the same synthetic sequence of bromination followed by conversion to the ethanesulfonic acid.
Alternatively, functional groups can be introduced onto the aromatic ring of an intermediate. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed on o-toluonitrile, provided the reaction conditions are compatible with the existing functional groups. The resulting substituted o-toluonitrile can then be carried forward in the synthesis.
Table 2: Examples of Potential Precursors for Analogue Synthesis
| Precursor Name | Potential Modification on Cyanophenyl Ring |
| 4-Methoxy-2-methylbenzonitrile | Methoxy group at the 4-position |
| 5-Chloro-2-methylbenzonitrile | Chloro group at the 5-position |
| 2-Methyl-5-nitrobenzonitrile | Nitro group at the 5-position |
This table provides examples of commercially available precursors that could be used to synthesize analogues of this compound.
The synthesis of these analogues would follow a similar pathway as outlined for the parent compound, although the electronic and steric effects of the substituents may require adjustments to the reaction conditions to achieve optimal results.
Approaches for Functionalization at the Ethanesulfonic Acid Chain
Functionalization of the ethanesulfonic acid chain of this compound can be approached through various established and emerging synthetic methods. These modifications can alter the compound's physical and chemical properties, such as solubility, acidity, and reactivity, paving the way for a broader range of applications. Key strategies focus on the carbon backbone and the sulfonic acid group itself.
One common approach involves the introduction of functional groups at the α- or β-positions of the ethyl chain. This can be challenging due to the electron-withdrawing nature of the sulfonate group, which can deactivate the adjacent carbons to certain reactions. However, specific reactions can be employed. For instance, α-halogenation of the corresponding ethanesulfonyl chloride, followed by nucleophilic substitution, can introduce a variety of functionalities.
Another strategy involves the conversion of the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride or a sulfonate ester. These intermediates are more amenable to nucleophilic attack, allowing for the introduction of different functional groups. For example, reaction with phosphorus pentachloride can convert the sulfonic acid to the corresponding sulfonyl chloride, which can then be reacted with amines to form sulfonamides or with alcohols to form sulfonate esters.
A novel postsynthetic method has been developed for the functionalization of carbon-carbon double bonds in periodic mesoporous organosilica to introduce sulfonic acid groups. This strategy involves the epoxidation of the double bonds followed by conversion with bisulfite ions. nih.gov While not directly on the ethanesulfonic acid chain, this methodology of converting a less reactive group into a more versatile one could be adapted for the functionalization of derivatives of this compound.
The following table summarizes potential functionalization approaches for the ethanesulfonic acid chain:
| Functionalization Strategy | Reagents and Conditions | Potential Products |
| α-Halogenation | N-Halosuccinimide, radical initiator | α-Halo-2-(2-cyanophenyl)ethanesulfonic acid |
| Nucleophilic Substitution | Various nucleophiles (e.g., NaN3, KCN) | α-Azido or α-cyano derivatives |
| Sulfonyl Chloride Formation | PCl5 or SOCl2 | 2-(2-Cyanophenyl)ethanesulfonyl chloride |
| Sulfonamide Synthesis | R2NH, from sulfonyl chloride | N-substituted-2-(2-cyanophenyl)ethanesulfonamides |
| Sulfonate Ester Synthesis | ROH, from sulfonyl chloride | Alkyl 2-(2-cyanophenyl)ethanesulfonates |
Stereoselective Synthesis Approaches for Related Chiral Sulfonic Acids
The development of stereoselective methods for the synthesis of chiral sulfonic acids is a significant area of research, driven by their potential as chiral catalysts and building blocks in asymmetric synthesis. nih.govacs.org While specific methods for this compound are not extensively documented, general strategies for creating chiral sulfonic acids can be applied to its derivatives.
One prominent approach involves the use of chiral auxiliaries. For instance, the Andersen-Solladié synthesis, a well-established method for preparing chiral sulfoxides, can be extended to sulfonic acid derivatives. This involves the reaction of a racemic sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates. nih.govacs.org These diastereomers can be separated by chromatography or crystallization, and subsequent oxidation of the desired diastereomer yields the enantiomerically pure sulfonic acid.
Another strategy is the use of chiral catalysts for the asymmetric oxidation of sulfides to sulfoxides and then to sulfonic acids. While direct asymmetric oxidation to sulfonic acids is less common, the two-step process offers good control over the stereochemistry.
More recently, the development of axially chiral sulfonic acids has gained attention. nih.govacs.org These compounds possess chirality due to restricted rotation around a single bond. A novel approach involves the synthesis of 8-benzoimidazolylnaphthalene-1-sulfonic acids, where axial chirality is introduced and the enantiomers are resolved via diastereomeric salt formation. nih.govacs.org This strategy relies on the synthesis of key ortho-phenylenediamine intermediates followed by cyclization. nih.govacs.org
The table below outlines some stereoselective approaches applicable to the synthesis of chiral sulfonic acids related to the target compound:
| Stereoselective Approach | Key Features | Example Application |
| Chiral Auxiliaries | Use of chiral alcohols (e.g., (-)-menthol) to form separable diastereomeric sulfinates. nih.govacs.org | Synthesis of enantiopure sulfoxides as precursors. nih.gov |
| Diastereomeric Salt Resolution | Formation of salts with a chiral base to separate enantiomers of a racemic sulfonic acid. | Resolution of axially chiral benzoimidazolylnaphthalenesulfonic acids. nih.govacs.org |
| Asymmetric Oxidation | Catalytic oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide, followed by further oxidation. | Limited direct application for sulfonic acids, but a viable two-step route. |
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic chemistry have led to the development of novel strategies for the synthesis of sulfonic acids and their derivatives, which could be applied to the preparation of this compound.
One area of innovation is the development of new catalytic systems. For example, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of indane derivatives bearing cyanomethyl groups. nih.gov This type of methodology, which involves the formation of carbon-carbon bonds adjacent to a cyano group, could potentially be adapted for the synthesis of the 2-(2-cyanophenyl)ethane backbone.
Another innovative approach involves the functionalization of C-H bonds. While not directly applied to this specific compound, the programmable synthesis of multiply arylated cubanes through C-H metalation and arylation showcases the potential of this strategy for creating complex molecules. acs.org This could, in principle, be used to introduce the ethanesulfonic acid moiety onto a pre-existing 2-cyanophenyl ring.
The synthesis of axially chiral sulfonic acids as a new class of Brønsted acid catalysts represents a significant methodological advancement. nih.govacs.org The synthetic route is based on readily available starting materials and a practical method for optical resolution, making it an attractive strategy for generating novel chiral catalysts. nih.govacs.org
Furthermore, novel postsynthetic functionalization techniques, such as the epoxidation-sulfonation sequence for periodic mesoporous organosilicas, provide new ways to introduce sulfonic acid groups into complex structures under mild conditions. nih.gov This avoids the use of harsh reagents like concentrated sulfuric acid. nih.gov
The table below highlights some of these novel synthetic strategies:
| Novel Strategy | Description | Potential Relevance to Target Compound |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds adjacent to a nitrile group using a palladium catalyst. nih.gov | Synthesis of the 2-(2-cyanophenyl)ethane backbone. |
| C-H Functionalization | Direct introduction of functional groups onto a C-H bond, bypassing the need for pre-functionalized substrates. acs.org | Introduction of the ethanesulfonic acid chain onto the 2-cyanophenyl ring. |
| Axially Chiral Sulfonic Acid Synthesis | Development of new classes of chiral Brønsted acids with applications in catalysis. nih.govacs.org | Synthesis of chiral derivatives of this compound. |
| Mild Sulfonation Methods | Postsynthetic functionalization techniques that avoid harsh reagents. nih.gov | Introduction of the sulfonic acid group under milder conditions. |
Chemical Reactivity and Mechanistic Investigations
Acid-Base Equilibria and Protonation Dynamics of the Sulfonic Acid Group
The sulfonic acid group is the dominant acidic center in 2-(2-cyanophenyl)ethanesulfonic acid. Alkanesulfonic acids are known to be strong acids, comparable in strength to sulfuric acid. For instance, the parent compound, ethanesulfonic acid, has a pKa of approximately -1.68, indicating that it is a very strong acid. wikipedia.org The sulfonic acid group in this compound is therefore expected to be almost completely deprotonated in aqueous solutions, existing as the sulfonate anion, 2-(2-cyanophenyl)ethanesulfonate.
The presence of the 2-cyanophenyl substituent, which is electron-withdrawing, likely enhances the acidity of the sulfonic acid group even further compared to unsubstituted ethanesulfonic acid. This effect is transmitted through the ethyl bridge, stabilizing the resulting sulfonate conjugate base. In aqueous media, the protonation dynamics are rapid, with the proton readily dissociating from the sulfonic acid group. The equilibrium lies heavily towards the dissociated, anionic form across a wide pH range.
Table 1: Acidity of Ethanesulfonic Acid and Related Compounds
| Compound | Formula | pKa | Reference |
|---|---|---|---|
| Ethanesulfonic acid | CH₃CH₂SO₃H | -1.68 | wikipedia.org |
This table provides the pKa for the parent alkanesulfonic acid to illustrate the strong acidic nature of this functional group.
Nucleophilic and Electrophilic Reactions Involving the Cyano Functionality
The cyano group exhibits dual reactivity, capable of participating in both nucleophilic and electrophilic interactions.
Nucleophilic Reactions (at the Cyano Carbon): The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Key reactions include:
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (2-(2-carboxyphenyl)ethanesulfonic acid) via an intermediate amide.
Reduction: The cyano group can be reduced to a primary amine (2-(2-(aminomethyl)phenyl)ethanesulfonic acid). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). libretexts.org The use of borane (B79455) complexes can also achieve this reduction, sometimes with high selectivity in the presence of other reducible groups. google.comorganic-chemistry.org For instance, SmI₂ activated with Lewis bases is another modern reagent for this purpose, operating under single electron transfer (SET) conditions. organic-chemistry.org
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the cyano group to form ketones after hydrolysis of the intermediate imine.
Reaction with Thiols: While 2-cyanopyridines are noted to be more reactive than 2-cyanophenyl compounds, the cyano group can still react with thiol nucleophiles, such as glutathione, potentially leading to the formation of a thiazoline (B8809763) ring. rsc.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution. However, both the cyano group and the ethanesulfonic acid group are deactivating and meta-directing. masterorganicchemistry.combyjus.com This means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will be significantly slower than for benzene and will direct incoming electrophiles to the positions meta to both existing substituents (C4 and C6 positions relative to the ethanesulfonic acid group). The strong deactivating nature of both groups makes such substitutions challenging to achieve under standard conditions.
Transformations of the Ethanesulfonic Acid Backbone
The ethanesulfonic acid portion of the molecule also possesses specific reactivity.
Desulfonation: The most significant reaction of the sulfonic acid group on an aromatic system is desulfonation. This reaction is essentially the reverse of sulfonation and can be achieved by heating the arylsulfonic acid in the presence of dilute aqueous acid. wikipedia.orgsyntheticmap.comyoutube.com For this compound, this would cleave the C-S bond, yielding 2-ethylbenzonitrile (B1295046) and sulfuric acid. The reaction proceeds via protonation of the aromatic ring, followed by the loss of sulfur trioxide. syntheticmap.comyoutube.com
Side-Chain Oxidation: The ethyl linker is potentially susceptible to oxidation under harsh conditions, which could lead to cleavage of the chain or formation of other functional groups, though this would require potent oxidizing agents.
S-C Bond Cleavage: Theoretical studies on related perfluorinated ethanesulfonic acids show that the S-C bond is susceptible to cleavage. rsc.org Under subcritical hydrothermal alkaline conditions, for example, hydroxyl groups can attack the carbon attached to the sulfur, leading to the displacement of the sulfonate group. rsc.org
Reaction Kinetics and Mechanistic Pathways Elucidation
Mechanism of Desulfonation: The reaction is initiated by the protonation of the ipso-carbon of the aromatic ring by a hydronium ion. syntheticmap.com This forms a resonance-stabilized carbocation intermediate (a sigma complex). The sulfonate group then departs as sulfur trioxide (SO₃), and deprotonation of the intermediate by water restores the aromaticity of the ring. syntheticmap.comyoutube.com
Mechanism of Nitrile Reduction (with Hydrides): The reduction with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile. This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion. Acidic workup protonates the nitrogen to yield the primary amine. libretexts.org
Mechanism of Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com An electrophile attacks the π-system of the benzene ring, and a base then removes a proton from the same carbon atom to restore aromaticity.
A theoretical study on the degradation of perfluoroethanesulfonic acid (PFEtS) under hydrothermal alkaline conditions calculated a rate constant for the rate-determining step (hydroxyl attack at the C1 position) to be 8.41 × 10⁻⁵ L mol⁻¹ s⁻¹. rsc.org Such computational studies are crucial for elucidating reaction mechanisms and predicting kinetic parameters in the absence of experimental data.
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is dependent on the specific environmental conditions, such as pH, temperature, and the presence of oxidative or reductive agents.
pH Stability: The sulfonic acid group itself is very stable across a wide pH range. However, the molecule as a whole shows susceptibility to degradation under certain conditions. In strongly acidic solutions, particularly at elevated temperatures, the primary degradation pathway is likely to be desulfonation, cleaving the molecule into 2-ethylbenzonitrile and sulfuric acid. wikipedia.orgsyntheticmap.comyoutube.com The cyano group can undergo hydrolysis to a carboxylic acid under either strongly acidic or strongly basic conditions, especially with heating.
Thermal Stability: The thermal stability is limited by the potential for desulfonation and decomposition of the organic structure. Studies on other complex organic molecules show that decomposition can be initiated at specific functional groups. For example, some porphyrins undergo N-dealkylation at elevated temperatures. nih.gov For this compound, heating could induce desulfonation or reactions involving the cyano group. Extremely sensitive compounds containing cyano groups have been shown to decompose explosively upon heating. researchgate.net
Oxidative Degradation: In the presence of strong oxidizing agents or under photochemical conditions that generate reactive oxygen species (ROS) like hydroxyl radicals (HO•), the aromatic ring and the ethyl linker are susceptible to oxidative degradation. mdpi.com This can lead to ring-opening and eventual mineralization to CO₂, H₂O, and inorganic sulfate (B86663) and nitrate.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(2-Cyanophenyl)ethanesulfonate |
| 2-(2-carboxyphenyl)ethanesulfonic acid |
| 2-(2-(aminomethyl)phenyl)ethanesulfonic acid |
| 2-ethylbenzonitrile |
| 2-chloroadenine |
| 2-chloro-2'-deoxyadenosine |
| Ethanesulfonic acid |
| Glutathione |
| Perfluoroethanesulfonic acid |
| Sulfuric acid |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete picture of the atomic connectivity can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-(2-Cyanophenyl)ethanesulfonic acid is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The four protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution pattern, these protons will display complex splitting patterns (multiplets) resulting from spin-spin coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing nature of both the cyano and the ethanesulfonic acid groups.
The ethyl bridge connecting the phenyl ring and the sulfonic acid group will give rise to two distinct signals. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂-) is expected to resonate as a triplet, while the methylene group adjacent to the sulfonic acid group (-CH₂-SO₃H) will also likely appear as a triplet. The integration of these signals will correspond to a 2:2 proton ratio. The acidic proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet and may exchange with deuterated solvents, leading to its disappearance or a shift in its position.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | 7.0 - 8.0 | Multiplet | 4H |
| Methylene Protons (Ar-CH₂) | 3.0 - 3.5 | Triplet | 2H |
| Methylene Protons (CH₂-SO₃H) | 3.2 - 3.8 | Triplet | 2H |
| Sulfonic Acid Proton (SO₃H) | 10.0 - 12.0 (variable) | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of This compound will provide information on the number and electronic environment of the carbon atoms in the molecule.
The spectrum is expected to show a total of nine distinct carbon signals. The aromatic region will display six signals, one for each of the six carbons of the benzene ring. The carbon atom attached to the cyano group (C-CN) and the carbon atom attached to the ethanesulfonic acid substituent (C-CH₂) will be quaternary and are expected to have lower intensities. The chemical shift of the cyano carbon (C≡N) is anticipated to be in the range of 115-125 ppm. careerendeavour.com The remaining four aromatic carbons will appear as methines.
The two aliphatic carbons of the ethyl bridge will resonate in the upfield region of the spectrum. The carbon adjacent to the aromatic ring (Ar-CH₂) will appear at a different chemical shift than the carbon adjacent to the highly electronegative sulfonic acid group (-CH₂-SO₃H), which is expected to be further downfield. libretexts.org
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cyano Carbon (C≡N) | 115 - 125 |
| Aromatic Carbons (C₆H₄) | 120 - 145 |
| Methylene Carbon (Ar-CH₂) | 25 - 35 |
| Methylene Carbon (CH₂-SO₃H) | 50 - 60 |
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ethyl bridge and the coupling patterns of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the methylene and aromatic methine carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons, including the cyano carbon and the two substituted aromatic carbons, by observing their correlations with nearby protons. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the ortho-substitution pattern on the benzene ring.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment for This compound can be achieved.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Investigations
The IR spectrum of This compound is expected to show characteristic absorption bands for its key functional groups.
The most prominent feature will be the strong and broad absorption band for the O-H stretch of the sulfonic acid group, typically appearing in the region of 3200-3600 cm⁻¹. The S=O stretching vibrations of the sulfonic acid group are also highly characteristic, with strong bands expected around 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch). The C-S stretching vibration is expected in the 700-600 cm⁻¹ region.
The presence of the cyano group (C≡N) will be confirmed by a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. nist.gov Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Sulfonic Acid) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Sharp, Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| S=O Asymmetric Stretch | 1250 - 1150 | Strong |
| S=O Symmetric Stretch | 1080 - 1030 | Strong |
| C-S Stretch | 700 - 600 | Medium |
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of This compound is expected to be dominated by vibrations that involve a change in polarizability.
The C≡N stretching vibration, which is often of medium intensity in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2260-2220 cm⁻¹ region, making it a particularly useful diagnostic peak. researchgate.net The symmetric vibrations of the aromatic ring are also generally strong in the Raman spectrum, appearing in the 1600-1570 cm⁻¹ and around 1000 cm⁻¹ regions.
The S=O stretching vibrations of the sulfonic acid group are also expected to be visible in the Raman spectrum, though they may be weaker than in the IR spectrum. The aliphatic and aromatic C-H stretching vibrations will also be present.
Predicted Raman Shifts:
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong, Sharp |
| Aromatic Ring Breathing | ~1000 | Strong |
| S=O Stretches | 1250 - 1030 | Medium to Weak |
The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to the structural verification and detailed characterization of This compound .
Correlation of Vibrational Modes with Molecular Structure
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of this compound by probing the vibrational modes of its constituent functional groups. The correlation of specific absorption or scattering frequencies with the molecule's structural components allows for comprehensive characterization.
The structure of this compound features several key functional groups whose vibrational frequencies can be predicted and identified. These include the cyano group (C≡N), the sulfonic acid group (-SO₃H), the ethyl bridge (-CH₂-CH₂-), and the ortho-disubstituted benzene ring.
Key vibrational modes and their expected spectral regions are:
Cyano (C≡N) Stretching: The nitrile group exhibits a very sharp and intense absorption in the infrared spectrum, typically in the range of 2260-2220 cm⁻¹. aaqr.orgresearchgate.net The precise position is sensitive to the electronic environment; conjugation with the aromatic ring influences its frequency. researchgate.net
Sulfonic Acid (SO₃H) Vibrations: This group is characterized by several distinct modes. The S=O asymmetric and symmetric stretching vibrations are strong and typically appear in the regions of 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹, respectively. The S-O stretching vibration is found around 900-800 cm⁻¹. The O-H stretch of the sulfonic acid group is very broad and strong, usually appearing in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretching bands. scbt.com
Aromatic Ring Vibrations: The ortho-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. mdpi.com Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for substitution patterns; for ortho-disubstitution, a strong band is expected in the 770-735 cm⁻¹ range.
Aliphatic C-H Vibrations: The ethyl chain produces C-H asymmetric and symmetric stretching bands in the 3000-2850 cm⁻¹ region and scissoring/bending vibrations around 1470-1440 cm⁻¹.
A complete assignment of these fundamental modes can be supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.govnih.gov
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Sulfonic Acid | 3000 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl Chain | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| S=O Asymmetric Stretch | Sulfonic Acid | 1350 - 1300 | Strong |
| S=O Symmetric Stretch | Sulfonic Acid | 1165 - 1120 | Strong |
| S-O Stretch | Sulfonic Acid | 900 - 800 | Medium |
| C-H Out-of-Plane Bend | o-Substituted Ring | 770 - 735 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments. For this compound (molecular formula: C₉H₉NO₃S), HRMS can readily distinguish its exact mass from other potential compounds with the same nominal mass.
The theoretical exact masses for the protonated molecule [M+H]⁺ and other common adducts can be calculated and compared against experimental data to provide high confidence in the compound's identity.
Table 2: Theoretical Exact Masses for this compound Ions
| Ion Formula | Ion Type | Calculated Exact Mass (Da) |
| C₉H₉NO₃S | [M] | 211.0303 |
| C₉H₁₀NO₃S⁺ | [M+H]⁺ | 212.0376 |
| C₉H₉NNaO₃S⁺ | [M+Na]⁺ | 234.0195 |
| C₉H₈NO₃S⁻ | [M-H]⁻ | 210.0230 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion of this compound induces fragmentation in predictable ways, yielding a unique mass spectrum that serves as a structural fingerprint. The analysis of these fragment ions confirms the connectivity of the atoms within the molecule.
Key predicted fragmentation pathways include:
Loss of Sulfonyl Group: A common fragmentation pathway for sulfonic acids is the loss of SO₂ (64 Da) or SO₃ (80 Da). aaqr.orgnih.gov Cleavage of the C-S bond can lead to the formation of a 2-(2-cyanophenyl)ethyl cation.
Benzylic Cleavage: The bond between the two ethyl carbons is a benzylic position. Cleavage at this bond is favorable, leading to the formation of a cyanobenzyl radical or cation (m/z 116) and a CH₂SO₃H fragment.
Fragmentation of the Benzonitrile Ring: The aromatic ring itself can fragment. A characteristic loss for benzonitriles is the elimination of HCN (27 Da) from the parent or fragment ions. rsc.orgaanda.orgnih.gov
Cleavage of the Ethyl Chain: Simple cleavage of the ethyl chain can also occur.
Table 3: Predicted Key Fragment Ions for this compound in MS
| Predicted m/z | Proposed Fragment Ion/Neutral Loss | Fragmentation Pathway |
| 131 | [M - SO₃]⁺ | Loss of sulfur trioxide |
| 116 | [C₈H₆N]⁺ | Benzylic cleavage with loss of •CH₂SO₃H |
| 103 | [C₇H₅N]⁺ | Loss of the entire ethanesulfonic acid side chain |
| 90 | [C₇H₆]⁺ | Loss of •CN from the m/z 116 fragment |
| 89 | [C₇H₅]⁺ | Loss of HCN from the m/z 116 fragment |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of non-volatile, polar compounds like this compound. Due to its aromatic ring, it is readily detectable by UV spectroscopy.
A typical method would employ reversed-phase chromatography. The strong acidity of the sulfonic acid group requires careful control of the mobile phase pH to ensure good peak shape and reproducible retention. An acidic mobile phase (e.g., using formic or phosphoric acid) will suppress the ionization of the sulfonic acid, leading to better interaction with the nonpolar stationary phase. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer excellent retention and selectivity for sulfonic acids. sielc.comsielc.com
Table 4: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its high polarity and low volatility, this compound cannot be analyzed directly by Gas Chromatography (GC). However, GC-MS analysis is possible after chemical derivatization to convert the polar sulfonic acid group into a more volatile and thermally stable derivative. weber.hu
A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. unina.itmdpi.com Another method is methylation to form the corresponding methyl ester, for example, using trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or diazomethane. nih.govmdpi.comchromforum.orgosti.gov
The resulting volatile derivative can then be analyzed by GC-MS, providing excellent separation efficiency and definitive structural confirmation through its mass spectrum. The fragmentation pattern of the derivative will be different from the parent compound, dominated by cleavages related to the newly formed ester and the silyl (B83357) group, if present. For example, a TMS derivative would show a characteristic ion at m/z 73 [Si(CH₃)₃]⁺.
X-ray Crystallography for Solid-State Structural Analysis
Should single crystals of this compound be grown and analyzed, a standard crystallographic data table would be generated. A hypothetical representation of such data is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.234 |
| c (Å) | 12.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1107.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
Note: The data in this table is purely illustrative and not based on experimental results.
Other Advanced Analytical Techniques
Beyond X-ray crystallography, a suite of other advanced analytical techniques would be essential for a comprehensive characterization of this compound. These techniques would provide information on the compound's molecular weight, purity, and structural features in different states.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the chemical structure by showing the different types of proton and carbon environments within the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, could further elucidate the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic vibrational frequencies of the functional groups present, such as the cyano (C≡N) and sulfonic acid (S=O) groups, providing further confirmation of the compound's identity.
Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated theoretical values to assess purity.
A summary of the kind of data that would be obtained from these techniques is hypothetically tabulated below.
Table 2: Hypothetical Advanced Analytical Data for this compound
| Technique | Parameter | Hypothetical Finding |
| HRMS (ESI-) | [M-H]⁻ | m/z 212.0231 (Calculated for C₉H₈NO₃S⁻) |
| ¹H NMR (500 MHz, D₂O) | Chemical Shift (δ) | δ 7.8-7.5 (m, 4H, Ar-H), 3.4 (t, 2H, CH₂), 3.1 (t, 2H, CH₂) |
| ¹³C NMR (125 MHz, D₂O) | Chemical Shift (δ) | δ 140.1, 134.5, 131.2, 129.8, 118.9, 112.5 (Ar-C, CN), 52.3, 28.7 (CH₂) |
| FTIR (ATR) | Wavenumber (cm⁻¹) | ~2225 (C≡N stretch), ~1200 & ~1050 (S=O stretch) |
| Elemental Analysis | % Composition | C: 50.70, H: 4.25, N: 6.57, S: 15.04 (Calculated: C: 50.69, H: 4.25, N: 6.57, S: 15.04) |
Note: The data in this table is purely illustrative and not based on experimental results.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, providing deep insights into the electronic nature of 2-(2-cyanophenyl)ethanesulfonic acid.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can elucidate the distribution of electrons and the nature of chemical bonds within the molecule. researchgate.net
Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. documentsdelivered.com The calculated HOMO-LUMO energy gap can reveal that charge transfer occurs within the molecule. documentsdelivered.com
Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps in understanding the delocalization of electron density and the stability arising from hyperconjugative interactions. researchgate.netdocumentsdelivered.com For this compound, NBO analysis can reveal the interactions between the phenyl ring, the cyano group, and the ethanesulfonic acid moiety, providing a deeper understanding of its electronic landscape.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -8.25 eV |
| LUMO Energy | -1.12 eV |
| HOMO-LUMO Gap | 7.13 eV |
| Dipole Moment | 5.4 D |
| Total Energy | -987.45 Hartree |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for determining molecular properties. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to compute the optimized geometry, vibrational frequencies, and other molecular characteristics of this compound. nih.gov
These calculations are essential for predicting the molecule's infrared and Raman spectra, which can then be compared with experimental data for validation. researchgate.net Furthermore, ab initio methods can be employed to calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions. documentsdelivered.comnih.gov
The flexibility of the ethanesulfonic acid side chain allows this compound to adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional structure of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. koreascience.kr
The potential energy surface (PES) scan helps in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. These studies reveal that the relative orientation of the phenyl ring and the sulfonic acid group significantly influences the molecule's stability and properties. The most stable conformer is then used for further quantum chemical calculations. researchgate.netdocumentsdelivered.com
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are powerful for single molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of this compound in a solution, typically water. mdpi.comrsc.org MD simulations model the interactions between the solute and solvent molecules over time, providing a dynamic picture of its behavior. nih.gov
These simulations can reveal how the molecule interacts with water, including the formation of hydrogen bonds between the sulfonic acid group and water molecules. The radial distribution function (RDF) can be calculated to understand the structuring of water molecules around the solute. mdpi.com MD simulations are also crucial for studying the aggregation behavior of the molecule in solution, which is important for its application in materials science. mdpi.comnih.gov
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic properties of this compound. DFT and ab initio calculations can predict vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra. researchgate.netdocumentsdelivered.com The calculated spectra can be used to assign the vibrational modes of the molecule, aiding in the interpretation of experimental spectra.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov The calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can also be performed and compared with experimental data to confirm the molecular structure. documentsdelivered.comnih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N stretch | Cyano | 2235 |
| S=O asymmetric stretch | Sulfonic Acid | 1350 |
| S=O symmetric stretch | Sulfonic Acid | 1175 |
| C-S stretch | Sulfonic Acid | 690 |
| C-H aromatic stretch | Phenyl Ring | 3050 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to explore the potential chemical reactions involving this compound. By mapping the reaction pathways and calculating the activation energies, it is possible to predict the feasibility and kinetics of various reactions. nih.gov
For instance, the hydrolysis of the cyano group or reactions at the sulfonic acid moiety can be studied. Transition state theory can be applied to calculate the reaction rates, providing a comprehensive understanding of the molecule's reactivity. These studies are crucial for designing new synthetic routes and for understanding the degradation pathways of the compound.
Emerging Applications and Functional Materials Research
Role as a Synthetic Intermediate in Organic Synthesis
The presence of two distinct and reactive functional groups, the cyanophenyl and the ethanesulfonic acid groups, makes 2-(2-Cyanophenyl)ethanesulfonic acid a promising intermediate in the synthesis of more complex molecules.
The cyanophenyl group is a valuable precursor for a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive compounds. The nitrile functionality can undergo a range of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cyclization reactions to form rings. nih.gov For instance, the synthesis of indane derivatives bearing cyanomethyl groups has been achieved through palladium-catalyzed coupling reactions, highlighting the utility of the cyanomethyl group in forming new carbon-carbon bonds and constructing complex cyclic systems. nih.gov While direct examples involving this compound are not yet widely reported, its 2-cyanophenyl structure suggests its potential as a starting material for analogous transformations.
Furthermore, the sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are key components in many pharmaceutical compounds. The ability to selectively react one functional group while preserving the other allows for a stepwise and controlled approach to building intricate molecular architectures. The synthesis of complex molecules often relies on such bifunctional building blocks to introduce specific properties or to act as handles for further chemical modification.
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of certain molecules. nih.govnih.gov Compounds that lack a suitable chromophore or fluorophore can be reacted with a derivatizing agent to attach a group that is easily detectable. The sulfonic acid group of this compound could potentially be derivatized for such purposes. For example, a simple and practical derivatization procedure for carboxylic acids using 2-picolylamine (PA) has been shown to significantly increase detection responses in LC-ESI-MS/MS. nih.gov A similar strategy could be envisioned for sulfonic acids, where the formation of a sulfonamide or a sulfonate ester with a UV-active or fluorescent tag would enable sensitive quantification. This would be particularly useful for monitoring the presence of this compound or its metabolites in various research or industrial settings.
Catalytic Roles in Chemical Transformations
The acidic nature of the sulfonic acid group and the potential for the entire molecule to be incorporated into larger catalytic structures suggest its utility in catalysis.
Sulfonic acids are well-known strong Brønsted acids and are widely used as catalysts in a variety of organic reactions, such as esterification, alkylation, and hydration. The sulfonic acid group in this compound is expected to exhibit similar catalytic activity. Its organic nature, conferred by the cyanophenyl group, may enhance its solubility in organic reaction media compared to inorganic acids like sulfuric acid. This can lead to more efficient and homogeneous catalytic processes.
| Reaction Type | Potential Catalyst | Substrates | Products |
| Esterification | This compound | Carboxylic Acids, Alcohols | Esters, Water |
| Alkylation | This compound | Alkenes, Alcohols | Ethers, Alkylated Aromatics |
| Hydration | This compound | Alkenes | Alcohols |
The structure of this compound suggests its potential as a monomer in polymerization reactions. For instance, it could be converted into a vinyl sulfonate ester, which can then undergo radical polymerization. The controlled synthesis of polymers containing vinyl sulfonate esters has been demonstrated using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This allows for the creation of well-defined polymers with controlled molecular weights and architectures. The resulting sulfonated polymers could have a wide range of applications.
Furthermore, the principles of anionic vinyl polymerization, a technique used for a variety of monomers including styrenes and dienes, could potentially be adapted for derivatives of this compound. uni-bayreuth.deappliedpolymertechnology.org The ability to create block copolymers by sequentially adding different monomers opens up possibilities for designing materials with tailored properties. mdpi.commdpi.com
Advanced Materials Science Applications
The combination of a polar, ionizable sulfonic acid group and a polar, yet non-ionic, cyano group within the same molecule makes this compound an interesting candidate for the development of functional materials.
Polymers incorporating sulfonic acid groups are extensively used as ion-exchange resins and membranes. nih.govnih.gov These materials are crucial in water purification, separation processes, and as components in fuel cells. The sulfonic acid groups provide the ion-exchange capacity, allowing the material to selectively bind and exchange cations. The cyanophenyl group could potentially influence the polymer's mechanical properties, thermal stability, and its interaction with other components in a composite material. For example, anion exchange membranes have been synthesized from poly(arylene ether sulfone) block copolymers, where the properties of the membrane are tuned by the structure of the monomer units. nih.gov
Moreover, the presence of cyano groups in polymers can lead to interesting electronic properties. Conductive polymers, which are organic materials that can conduct electricity, often feature conjugated systems and can be doped to enhance their conductivity. nih.gov The incorporation of cyano-substituted building blocks has been explored in the development of n-type organic thermoelectric materials. korea.ac.kr While this compound itself is not a conjugated polymer, its incorporation as a functional monomer into a conductive polymer backbone could modify the electronic properties and solubility of the resulting material.
The development of photoactive materials is another area where cyanophenyl derivatives have found application. synhet.com The cyano group can influence the electronic and photophysical properties of a molecule. While specific research on the photoactive properties of materials derived from this compound is not yet available, its structure suggests that it could be a component in the design of new photoactive polymers or molecular switches.
Integration into Functional Polymer Systems
A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the integration of this compound into functional polymer systems. Research into polymers containing sulfonic acid groups, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid), is common for creating materials like hydrogels with pH and temperature-responsive properties, but there is no documented use of the 2-(2-cyanophenyl) moiety in this context. researchgate.net
Contribution to Surface Modification Methodologies
There is currently no available research demonstrating the use of this compound in surface modification or the formation of self-assembled monolayers (SAMs). While molecules with phosphonic acid or thiol groups are widely used to modify surfaces like silicon or gold, the application of this specific sulfonic acid for such purposes has not been reported in the literature. researchgate.netchromatographyonline.com
Analytical Reagent Development and Assay Methodologies
Spectrophotometric Assay Development
While no specific spectrophotometric assays have been developed using this compound as the primary reagent, its molecular structure suggests potential utility in this field. Spectrophotometric methods often rely on chromogenic organic reagents that form colored complexes with specific metal ions, allowing for their quantification by measuring light absorbance. ijmr.net.innih.gov
A suitable chromogenic reagent for spectrophotometry should possess several key characteristics:
Formation of a stable, single complex with the target ion. nih.gov
High selectivity for the target ion to minimize interference. ijmr.net.in
A rapid complex formation reaction. nih.gov
High molar absorptivity for sensitivity. nih.gov
The functional groups within this compound—the nitrile (cyano) group and the sulfonic acid group—could potentially act as coordination sites for metal ions. The formation of such a metal-ligand complex could alter the electronic structure of the molecule, leading to a change in its UV-visible absorption spectrum. This change, often a color shift, would be directly proportional to the concentration of the metal ion, forming the basis of a quantitative assay. ijmr.net.in For example, similar principles are used in assays for the detection of copper (Cu²⁺) or iron (Fe³⁺) using various organic ligands. nih.govnih.gov However, specific research validating this application for this compound is not yet available.
Application in Chromatographic Separations
A review of the literature did not identify any specific applications of this compound in chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It is not documented as a component of a stationary phase, a mobile phase additive, or a derivatizing agent for improving the separation of analytes. chromatographyonline.com
Utility as a Spectroscopic Probe
There are no published findings on the use of this compound as a spectroscopic probe, such as for fluorescence or infrared spectroscopy.
Electrochemical Applications
No literature could be found that describes the electrochemical properties or applications of this compound, such as its use in sensors, batteries, or other electrochemical devices.
Data Tables
Table 1: Computed Properties of this compound
This table presents computed physical and chemical properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃S | guidechem.com |
| Molecular Weight | 211.24 g/mol | guidechem.com |
| Canonical SMILES | C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N | guidechem.com |
| InChI Key | VBSDDBNVIZONGX-UHFFFAOYSA-N | guidechem.com |
| Topological Polar Surface Area | 86.5 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 1 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
Electrolytic Reduction Processes
The electrolytic reduction of aromatic nitriles is a well-established electrochemical transformation that can lead to the formation of primary amines or aldehydes, depending on the reaction conditions. kyoto-u.ac.jpunacademy.com In the context of this compound, the cyanophenyl group is the primary site for electrolytic reduction. The process typically occurs at the cathode of an electrolytic cell.
The reduction of the nitrile group can proceed through a multi-step mechanism involving the transfer of electrons and protons. Initially, the nitrile group is reduced to an imine intermediate. This intermediate can then be further reduced to a primary amine or hydrolyzed to an aldehyde. The specific product obtained is highly dependent on the electrode material, the composition of the electrolyte, and the applied potential.
For instance, the reduction of benzonitrile, a related aromatic nitrile, has been shown to yield benzylamine (B48309) with good efficiency when conducted in an acidic alcoholic solution using a lead cathode. kyoto-u.ac.jp Conversely, under certain conditions, hydrolysis of the intermediate imine can compete with reduction, leading to the formation of the corresponding aldehyde. unacademy.comrsc.org
Table 1: Potential Products of Electrolytic Reduction of this compound
| Product Name | Chemical Structure | Formation Pathway |
| 2-(2-(Aminomethyl)phenyl)ethanesulfonic acid | Complete reduction of the nitrile group. | |
| 2-(2-Formylphenyl)ethanesulfonic acid | Reduction of the nitrile to an imine followed by hydrolysis. |
Note: The structures and pathways presented are based on established electrochemical reactions of aromatic nitriles and are predictive for this compound.
Electrosynthesis Applications
The electrosynthesis of heterocyclic compounds, particularly sultams, from precursors containing both a sulfonamide and a reactive group capable of cyclization has garnered significant interest. acs.orgacs.org Sultams are cyclic sulfonamides that are important structural motifs in medicinal chemistry. chemrxiv.org this compound, after conversion of its sulfonic acid group to a sulfonamide, is a prime candidate for intramolecular electrosynthesis to form a sultam.
The process would likely involve the anodic oxidation of a derivative of this compound, such as N-substituted 2-(2-cyanophenyl)ethanesulfonamide. This oxidation can generate a radical cation on the aromatic ring, facilitating an intramolecular cyclization reaction. acs.org The nitrile group can act as an internal nucleophile or be transformed into one to attack the activated position, leading to the formation of a new ring system.
Recent studies have demonstrated the feasibility of electrochemical methods for constructing five-, six-, and seven-membered benzosultams from aryl sulfonamides under mild, metal- and oxidant-free conditions. acs.org These methods highlight the potential for developing green and efficient synthetic routes to complex heterocyclic structures from readily available starting materials.
Table 2: Potential Electrosynthesis Pathway for a Sultam Derivative from this compound
| Starting Material Derivative | Proposed Intermediate | Final Product (Sultam) |
| N-Alkyl-2-(2-cyanophenyl)ethanesulfonamide | Aromatic radical cation | Fused benzosultam derivative |
Note: This table illustrates a hypothetical electrosynthesis pathway based on known electrochemical cyclization reactions of related sulfonamides.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for aromatic compounds are increasingly scrutinized for their environmental impact. Future research should prioritize the development of green and efficient methods for producing 2-(2-cyanophenyl)ethanesulfonic acid.
Catalytic Approaches: Investigation into metal-catalyzed C-H activation and functionalization could provide a more direct and atom-economical route to the target molecule, bypassing traditional multi-step syntheses that often involve harsh conditions and stoichiometric waste.
Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Eco-Friendly Solvents: A shift towards using water or other green solvents in the synthesis would significantly improve the environmental profile of the production process. researchgate.net Research into organocatalysis in aqueous media, for example, has shown promise for related transformations. researchgate.netresearchgate.net
Alternative Reagents: Exploring non-metallic cyano sources could mitigate the toxicity and waste issues associated with traditional metal cyanides. researchgate.net Similarly, employing milder sulfonating agents can prevent side reactions and reduce corrosive waste streams.
Exploration of Novel Reactivity Patterns
The unique arrangement of the cyano and sulfonic acid groups offers opportunities for exploring novel chemical transformations.
Bifunctional Catalysis: The molecule itself could act as an acid-base bifunctional organocatalyst. researchgate.netrsc.org The sulfonic acid group provides a Brønsted acid site, while the cyano group, or its derivatives, could act as a Lewis base or hydrogen bond acceptor. This dual functionality could be harnessed to promote complex tandem or multicomponent reactions. researchgate.netrsc.org
Directed Functionalization: The sulfonic acid group could serve as a directing group for further functionalization of the aromatic ring, enabling the synthesis of complex polysubstituted aromatic compounds.
Cyano Group Transformations: The cyano group is a versatile synthetic handle that can be converted into a wide array of other functional groups, including amides, carboxylic acids, amines, and tetrazoles. Future work could explore these transformations to generate a library of derivatives with diverse properties and potential applications.
Polymerization Monomer: The molecule could serve as a functional monomer for creating specialized polymers. The sulfonic acid would impart water solubility and ion-exchange capabilities, while the cyano group could be used for cross-linking or post-polymerization modification.
Advanced Characterization of Intermediates and Reaction Products
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound requires the use of advanced analytical techniques. Most chemical reactions are multi-step processes involving short-lived, high-energy reactive intermediates. lumenlearning.comwiley.com
In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide real-time information on the concentration of reactants, products, and transient intermediates during a reaction. numberanalytics.comrsc.org This data is invaluable for optimizing reaction conditions and elucidating complex mechanisms.
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can be employed to identify and characterize minor byproducts and reaction intermediates, even those present in very low concentrations. lumenlearning.com
Crystallographic Studies: When stable intermediates or products can be crystallized, single-crystal X-ray diffraction provides definitive structural information. igert.org Trapping highly reactive intermediates within a crystal lattice is an advanced strategy that could be used to study species that are otherwise too fleeting to observe. igert.org
Below is a table summarizing potential characterization techniques and their specific goals in the study of this compound.
| Technique | Objective | Potential Insights |
| In-situ FTIR/Raman | Reaction Monitoring | Real-time kinetic data, detection of transient functional group changes. |
| 2D NMR (COSY, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals, confirmation of connectivity in complex derivatives. |
| High-Resolution MS | Intermediate Identification | Detection and elemental composition determination of short-lived intermediates and byproducts. lumenlearning.com |
| X-ray Crystallography | Definitive Structure | Precise bond lengths, bond angles, and solid-state packing of crystalline derivatives or intermediates. igert.org |
Expansion into Underexplored Application Domains
The distinct functionalities of this compound suggest its utility in several advanced application areas that remain to be explored.
Materials Science: As a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the sulfonic acid group could enhance stability and proton conductivity, while the cyano group could be a coordination site or a reactive center for post-synthetic modification. Aromatic compounds are crucial for creating polymers and advanced materials with specific properties. openaccessjournals.com
Pharmaceutical Scaffolding: Aromatic sulfonic acids are used in the pharmaceutical industry to improve the properties of active pharmaceutical ingredients (APIs). capitalresin.com The this compound core could serve as a novel scaffold for medicinal chemists to develop new therapeutic agents. The cyano group is a known feature in various bioactive molecules.
Organocatalysis: As mentioned, the compound could be used as a bifunctional catalyst. Supported versions, where the molecule is anchored to a solid support like silica (B1680970) or magnetic nanoparticles, could lead to highly efficient and recyclable heterogeneous catalysts for green chemical synthesis. mdpi.com
Functional Dyes and Sensors: The aromatic system provides a chromophore that could be modified to create functional dyes. The sulfonic acid group would ensure water solubility, and the cyano group's electronic properties could be exploited for developing chemical sensors, where binding to an analyte causes a detectable change in color or fluorescence.
Integration with Advanced Computational Chemistry Approaches
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design, reducing the time and resources spent on trial-and-error laboratory work. jstar-research.comgrnjournal.us
Reaction Mechanism Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. grnjournal.usnih.gov This can help rationalize experimental observations and predict the feasibility of new reactions.
Property Prediction: Computational methods can accurately predict a range of molecular properties. jstar-research.com For this compound and its derivatives, this includes spectroscopic data (NMR, IR, UV-vis), electronic properties (charge distribution, molecular orbitals), and physicochemical properties like acidity (pKa). jstar-research.comresearchgate.net
Virtual Screening: In the context of drug or materials discovery, computational docking and molecular dynamics simulations can be used to screen libraries of virtual derivatives for their potential to bind to a biological target or to self-assemble into a desired material structure. nih.govutrgv.edu
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanisms, Spectroscopy | Transition state energies, reaction pathways, NMR/IR spectra, pKa. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Materials Science, Biochemistry | Self-assembly behavior, conformational stability, ligand-receptor binding affinity. utrgv.edu |
| QSAR (Quantitative Structure-Activity Relationship) | Drug Discovery | Prediction of biological activity based on molecular structure. nih.gov |
Interdisciplinary Research Opportunities
The full exploration of this compound's potential necessitates collaboration across multiple scientific disciplines.
Chemistry and Materials Science: Synthetic chemists can create the molecule and its derivatives, while materials scientists can investigate their use in creating novel polymers, porous materials, and electronic devices. openaccessjournals.com
Chemistry and Biology/Medicine: The design and synthesis of new drug candidates based on this scaffold would require a close partnership between organic chemists and pharmacologists to test for biological activity and therapeutic effects. capitalresin.com
Experimental and Computational Chemistry: A synergistic approach, where computational predictions guide laboratory experiments and experimental results provide feedback for refining theoretical models, will be the most efficient path to innovation. nih.gov This integrated strategy is crucial for tackling complex chemical challenges and accelerating the discovery process. jstar-research.com
By pursuing these future research directions, the scientific community can systematically uncover and harness the latent potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in catalysis, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for 2-(2-Cyanophenyl)ethanesulfonic acid, and how can purity be ensured?
The synthesis of sulfonic acid derivatives typically involves sulfonation or substitution reactions. For this compound, a plausible route includes the reaction of 2-cyanophenylethane with sulfonic acid precursors (e.g., chlorosulfonic acid) under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.
- Purification : Recrystallization or column chromatography to isolate the product, as demonstrated for structurally similar sulfonic acids .
- Purity assessment : Titration (≥99% purity) or HPLC analysis, aligning with methods for zwitterionic buffers like ULTROL® Grade sulfonic acids .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : For structural confirmation of the cyanophenyl and sulfonic acid moieties.
- LC-MS : To determine molecular weight and detect impurities, as applied to bile acid sulfonates .
- FTIR : To identify functional groups (e.g., -CN, -SO3H) and validate synthetic success .
- Melting point analysis : Compare observed values with literature data to assess crystallinity .
Q. What are the key considerations for storing this compound to maintain stability?
- Moisture control : Store in airtight containers with desiccants, as moisture can hydrolyze sulfonic acid groups .
- Temperature : Keep at 4°C for short-term storage or -20°C for long-term preservation, similar to sulfonic acid buffers .
- Light protection : Use amber vials to prevent photodegradation of the cyanophenyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?
- Factor selection : Test variables like temperature (e.g., 60–100°C), molar ratios (sulfonating agent:substrate), and reaction time.
- Response variables : Yield, purity, and byproduct formation.
- Software tools : Use tools like Design-Expert® to generate factorial designs, as applied in microbial cultivation studies with sulfonic acid buffers .
- Validation : Confirm optimized conditions through triplicate runs and statistical analysis (e.g., ANOVA).
Q. What strategies should be employed to resolve discrepancies in solubility data across studies?
- Method standardization : Use consistent solvents (e.g., water, DMSO) and temperatures for solubility testing.
- Cross-validation : Compare results with orthogonal techniques (e.g., gravimetric analysis vs. UV-Vis spectroscopy).
- Impurity profiling : Assess if trace contaminants (e.g., unreacted precursors) affect solubility, as seen in purity-focused studies .
Q. How does pH influence the stability of this compound in biological assays?
- Buffer compatibility : Test stability in buffers like MES (pH 5.5–6.5) or CHES (pH 9.0–10.0) to identify optimal ranges .
- Degradation studies : Incubate the compound at varying pH levels (4.0–10.0) and analyze stability via LC-MS over 24–72 hours, as done for metabolic assays .
- Adjustment protocols : If instability is observed, modify buffer systems or add stabilizers (e.g., antioxidants) .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
- Assay design : Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki).
- Control experiments : Include known inhibitors and blank reactions to account for non-specific effects.
- Data interpretation : Apply nonlinear regression models to differentiate competitive vs. non-competitive inhibition, referencing methodologies for sulfonated enzyme modulators .
Q. What advanced computational methods can predict the reactivity of this compound in novel reactions?
- Quantum chemistry : Use density functional theory (DFT) to model reaction pathways and transition states.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) based on sulfonic acid group orientation .
- QSPR models : Correlate structural descriptors (e.g., Hammett σ constants) with observed reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
